Sourcing a fluorinated pyridine with precise regioisomeric control for scaffold hopping can be challenging. 2,4-Difluoro-5-(trifluoromethyl)pyridine (CAS 1227587-92-9) addresses this need directly.
- Unique 2,4-difluoro-5-CF3 pattern ensures distinct electronic profile and leaving-group hierarchy for selective SNAr functionalization compared to chloro analogs.
- Enables modular synthesis of kinase inhibitors and agrochemical leads via sequential amine/ether introduction.
- Offered at 98% purity (typical specification) with versatile gram-scale supply for lead optimization campaigns.
Molecular FormulaC6H2F5N
Molecular Weight183.08 g/mol
CAS No.1227587-92-9
Cat. No.B1408460
⚠ Attention: For research use only. Not for human or veterinary use.
2,4-Difluoro-5-(trifluoromethyl)pyridine: A Strategic Fluorinated Building Block
2,4-Difluoro-5-(trifluoromethyl)pyridine (CAS 1227587-92-9) is a highly fluorinated heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) class. Its core structure features a pyridine ring substituted with electron-withdrawing fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 5-position, conferring a unique electronic profile and high leaving-group potential for nucleophilic aromatic substitution (SNAr) reactions [1]. The TFMP scaffold is a privileged structure in modern agrochemicals and pharmaceuticals, with over 20 crop-protection products bearing the motif commercialized since 1990 [2][3]. This specific substitution pattern offers a distinct vector for derivatization compared to more common regioisomers, enabling the construction of novel molecular entities with potentially improved physicochemical and biological properties .
1
Fluorinated TFMP scaffold for agrochemical & pharmaceutical design
Different vector vs. common 2,3-dichloro TFMP for novel IP generation
[1] Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. DOI: 10.1584/jpestics.D21-012. View Source
[2] Burriss, A., Edmunds, A. J., Emery, D., Hall, R. G., Jacob, O., & Schaetzer, J. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238. DOI: 10.1002/ps.4806. View Source
[3] Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11030. DOI: 10.1021/acs.jafc.1c08383. View Source
2,4-Difluoro-5-(trifluoromethyl)pyridine vs. Structural Analogs
While the trifluoromethylpyridine (TFMP) core is a common pharmacophore, the precise location of fluorine substituents drastically alters both the electronic landscape of the pyridine ring and the regioselectivity of downstream functionalization [1]. The 2,4-difluoro-5-trifluoromethyl arrangement creates a distinct electron-deficient environment, activating the 2- and 4-positions for nucleophilic attack to differing degrees [2]. In contrast, regioisomers like 2,3-difluoro-5-(trifluoromethyl)pyridine or analogs with chlorine (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine, a high-volume commodity intermediate [3]) exhibit different leaving-group hierarchies and electronic effects [4]. Furthermore, the smaller van der Waals radius and higher electronegativity of fluorine versus chlorine can significantly impact molecular conformation, lipophilicity, and target binding [1][5]. Therefore, direct substitution with a more accessible or less expensive analog cannot be assumed to yield the same synthetic outcome, biological activity, or physicochemical profile, making the selection of the precise fluorination pattern a critical early-stage decision in compound development.
Regioisomer mismatch
2,3-difluoro-5-(trifluoromethyl)pyridine has a different electronic distribution, which may alter reactivity and selectivity in downstream steps.
Leaving group hierarchy
Chlorine analogs (e.g., 2,3-dichloro TFMP) show lower leaving-group ability in SNAr, potentially requiring harsher conditions and affecting regioselectivity.
Physical property shift
Predicted lipophilicity differs between 2,4-difluoro and 2,3-difluoro isomers, which may influence ADME profile within a research compound series.
[1] Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. DOI: 10.1584/jpestics.D21-012. View Source
[2] Chambers, R. D., et al. (1979). Mechanisms for reactions of halogenated compounds. Part 4. Activating influences of ring-nitrogen and trifluoromethyl in nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1704-1709. DOI: 10.1039/P29790001704. View Source
[3] Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. (Data on 2,3,5-DCTF production demand from i-map Sigma database). View Source
[4] Timperley, C. M., et al. (2005). Fluorinated Pyridine Derivatives. Part 1. Synthesis and Reactivity of Some Polyfluoropyridines. Journal of Fluorine Chemistry, 126(2), 227-236. View Source
[5] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. DOI: 10.1126/science.1131943. View Source
Predicted Lipophilicity: 2,4-Difluoro vs. 2,3-Difluoro Isomer
Computational modeling predicts a higher lipophilicity for 2,4-difluoro-5-(trifluoromethyl)pyridine compared to its 2,3-difluoro analog, which may influence membrane permeability and bioavailability . The predicted logP for the 2,4-difluoro isomer is approximately 1.46 [1], while the 2,3-difluoro isomer is predicted to have a lower logP due to a different electronic distribution and dipole moment . This difference, though modest, can be significant in optimizing a compound's pharmacokinetic profile within a congeneric series.
Predicted LipophilicityClass-level
~1.46
vs. 2,3-difluoro isomer: lower (qualitative)
May influence membrane permeability in a congeneric series
In silico prediction; requires experimental validation
2,3-Difluoro-5-(trifluoromethyl)pyridine: predicted lower than 1.46 (exact value not reported in comparable model)
Quantified Difference
Qualitative: Higher predicted logP for the 2,4-difluoro isomer.
Conditions
In silico prediction models (ACD/Labs or similar).
Why This Matters
Even small differences in logP can shift a compound's position in a lead optimization landscape, affecting its permeability, solubility, and metabolic stability.
[1] PMC. (n.d.). Table 1. Log P and pKa data for various compounds. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/. View Source
Commercial Purity Benchmarking Against Common Analogs
While not a biological comparator, procurement feasibility is a critical differentiator. 2,4-Difluoro-5-(trifluoromethyl)pyridine is available from reputable vendors at a standard purity of 98% (HPLC) . This is comparable to the commercial purity of the widely used analog, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is also available at ≥98% purity . However, the fluorinated analog offers the advantage of a different leaving group (fluorine vs. chlorine) for subsequent SNAr chemistry, a feature that is not quantifiable by purity alone but is a key differentiator in synthetic planning [1].
Commercial PurityReported
98% (HPLC)
Equivalent to typical 2,3-dichloro TFMP spec
Meets quality standard for process development
Fluorine leaving group remains key synthetic differentiator
Equivalent purity, but with distinct chemical functionality.
Conditions
Standard vendor analytical specification.
Why This Matters
For process development and scale-up, consistent high purity and a defined impurity profile are essential; this compound meets the same quality standard as a major commodity intermediate.
Chemical SourcingProcess ChemistryQuality Control
[1] Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. View Source
SNAr Reactivity: Fluorine vs. Chlorine Leaving Group
In SNAr reactions, the rate-determining step is the addition of the nucleophile to form a Meisenheimer complex. The 2- and 4-positions of pyridines are particularly activated by a ring nitrogen and electron-withdrawing substituents [1]. Fluorine, while a poor leaving group in aliphatic systems, is an excellent leaving group in activated aromatic systems due to its strong -I effect, which stabilizes the intermediate [2]. In a direct comparison of relative leaving group ability on a pyridine ring, fluorine is displaced significantly faster than chlorine under the same conditions [3]. Therefore, a 2,4-difluoropyridine is expected to undergo SNAr reactions with shorter reaction times or at lower temperatures compared to its 2,4-dichloro analog, offering a synthetic advantage in terms of process efficiency and selectivity [2][3].
SNAr Leaving GroupClass-level
F >> Cl
On activated pyridine ring; fluorine displaced faster
Enables milder, more selective functionalization
Based on general SNAr reactivity of fluoropyridines
Fluorine (F) at 2- and 4-positions: High reactivity.
Comparator Or Baseline
Chlorine (Cl) at 2- and 4-positions: Lower reactivity than F in activated systems.
Quantified Difference
F >> Cl for leaving group ability in SNAr of activated heteroaromatics.
Conditions
Nucleophilic aromatic substitution on activated pyridine rings.
Why This Matters
This inherent reactivity difference allows for milder and more selective functionalization of the 2,4-difluoro intermediate compared to chloro-analogs, which is a key consideration for designing efficient synthetic routes to complex target molecules.
[1] Chambers, R. D., et al. (1979). Mechanisms for reactions of halogenated compounds. Part 4. Activating influences of ring-nitrogen and trifluoromethyl in nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1704-1709. View Source
[2] Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. DOI: 10.1021/cr60153a002. View Source
Given the proven track record of the TFMP motif in commercial herbicides and fungicides [1], this specific 2,4-difluoro derivative serves as an advanced building block for generating new chemical matter around a validated core. Its unique substitution pattern, compared to the more common 2,3-dichloro analog [2], allows medicinal and agricultural chemists to explore distinct vectors of chemical space. The higher lipophilicity predicted for the 2,4-difluoro isomer [3] may lead to improved foliar uptake or membrane penetration, critical parameters for optimizing the efficacy of a new active ingredient.
Kinase Inhibitor Synthesis via Selective SNAr
The high reactivity of the fluorine substituents on the electron-deficient pyridine ring makes this compound an ideal intermediate for constructing complex pharmaceutical agents [1]. Its ability to undergo selective SNAr reactions [2] enables the sequential introduction of diverse amine, ether, or thiol groups at the 2- and 4-positions. This regioselective control is often more challenging to achieve with the corresponding chloro-analogs due to their lower reactivity and potentially different selectivity patterns [2]. This facilitates the modular assembly of drug candidates, such as kinase inhibitors, where a 2,4-difluoropyridine motif is a common hinge-binding element [3].
Scaffold-Hopping for Lead Optimization
In a lead optimization campaign where a promising hit contains a 2,3-dichloro-5-(trifluoromethyl)pyridine or similar moiety, switching to the 2,4-difluoro analog represents a rational scaffold-hopping strategy [1]. The change from chlorine to fluorine is a classic bioisosteric replacement known to modulate pKa, lipophilicity, and metabolic stability [2]. The 2,4-difluoro pattern provides a subtly different electronic profile and steric environment compared to the 2,3-difluoro isomer [3], offering a means to decouple activity from undesirable properties like off-target toxicity or poor pharmacokinetics without a complete redesign of the molecule.
Application
Selection Property
Validation Focus
Crop protection agent design
Regiospecific fluorination for novel chemotypes
Foliar uptake and target activity in plant research models
Kinase inhibitor synthesis
Sequential SNAr at 2- and 4-positions
Regiochemical control and hinge-binding interaction studies
ADME and selectivity profile differentiation in series
[1] Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11030. View Source
[2] Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. View Source
[3] Chambers, R. D., et al. (1979). Mechanisms for reactions of halogenated compounds. Part 4. Activating influences of ring-nitrogen and trifluoromethyl in nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1704-1709. View Source
[4] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. View Source
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